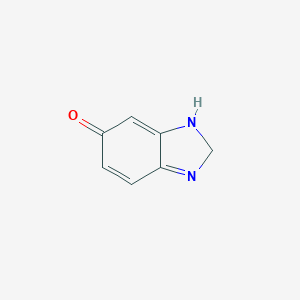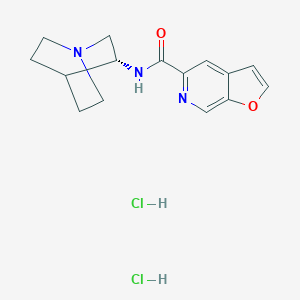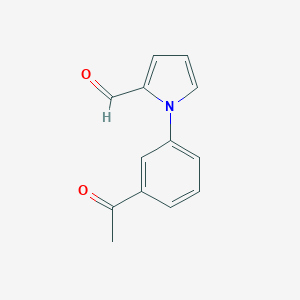
1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde, also known as APC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. APC is a pyrrole derivative that has been synthesized using different methods and has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in cancer growth, inflammation, and microbial activity. 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer growth. 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cancer growth. In addition, 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has been shown to reduce the growth of bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and has shown to have activity against various biological targets. 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has also shown to have low toxicity in animal models, making it a promising candidate for further studies. However, 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has some limitations for lab experiments. Its solubility in water is low, making it difficult to use in aqueous solutions. In addition, the yield of the synthesis method varies depending on the reaction conditions, making it difficult to obtain consistent results.
Orientations Futures
There are several future directions for the study of 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde. One direction is to study its potential applications in drug development. 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has shown promising results in inhibiting cancer growth, reducing inflammation, and killing bacteria and fungi. Therefore, it could be developed as a potential drug candidate for various diseases. Another direction is to study its mechanism of action in more detail. The exact targets and pathways involved in the activity of 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde are not fully understood, and further studies could provide more insights into its mode of action. Finally, future studies could focus on improving the synthesis method of 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde, to increase the yield and obtain more consistent results.
Conclusion
In conclusion, 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has shown promising results in various scientific research fields. Its synthesis method involves the reaction of 3-acetylphenylhydrazine with pyrrole-2-carboxaldehyde in the presence of a catalyst. 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has potential applications in drug development, and has shown to have low toxicity in animal models. Its mechanism of action involves the inhibition of various enzymes and pathways involved in cancer growth, inflammation, and microbial activity. Further studies could provide more insights into its mode of action and potential applications.
Méthodes De Synthèse
The synthesis of 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 3-acetylphenylhydrazine with pyrrole-2-carboxaldehyde in the presence of a catalyst. The reaction is carried out under reflux in ethanol for several hours, and the product is obtained by filtration and recrystallization. The yield of the synthesis method varies depending on the reaction conditions.
Applications De Recherche Scientifique
1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. In addition, 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has been studied for its antimicrobial properties and has shown to have activity against various bacterial and fungal strains.
Propriétés
Numéro CAS |
156496-72-9 |
|---|---|
Nom du produit |
1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde |
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
1-(3-acetylphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-10(16)11-4-2-5-12(8-11)14-7-3-6-13(14)9-15/h2-9H,1H3 |
Clé InChI |
DGWLINDLXCXUCI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



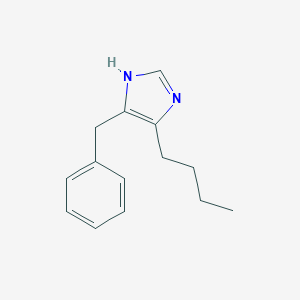
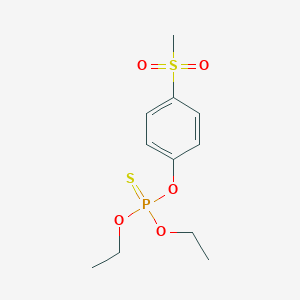
![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)
![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)




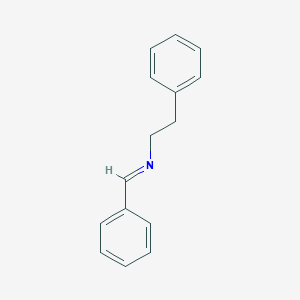
![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)
